2-Hydroxy-1-(morpholin-4-yl)propan-1-one
Description
Contextualization within Ketone and Morpholine (B109124) Chemistry
2-Hydroxy-1-(morpholin-4-yl)propan-1-one can be chemically classified as a morpholide of lactic acid. The core of its structure features a ketone carbonyl group, which is part of an amide linkage with the nitrogen atom of a morpholine ring. The presence of a hydroxyl group on the carbon atom adjacent (in the alpha position) to this carbonyl group further defines it as an α-hydroxy amide.
Morpholine Chemistry: The morpholine heterocycle is a common building block in organic synthesis, particularly in medicinal chemistry. e3s-conferences.org It is often incorporated into molecules to enhance properties such as water solubility and to provide a scaffold with specific conformational preferences. e3s-conferences.org The nitrogen atom of morpholine is a weak base, and when it forms an amide bond, as in this compound, it becomes part of a stable, planar system due to resonance with the carbonyl group. Morpholine amides are recognized as classical yet somewhat under-explored acylating agents in organic synthesis, offering advantages like high water solubility and operational stability. researcher.liferesearchgate.net They can be used for the synthesis of ketones and aldehydes through selective addition of organometallic or hydride reagents. researcher.liferesearchgate.net
Ketone Chemistry: The ketone functionality, specifically the α-hydroxy ketone motif, is a versatile functional group. The hydroxyl group can be oxidized to form a highly reactive α-dicarbonyl species or can be involved in hydrogen bonding, influencing the molecule's conformation and reactivity. The carbonyl group itself is susceptible to nucleophilic attack.
Significance of Hydroxy-Ketone and Amide Functionalities in Organic Synthesis
The combination of an α-hydroxy group and an amide within the same molecule imparts a rich and versatile reactivity profile, making such compounds valuable intermediates.
Amide Functionality: The amide bond is one of the most stable functional groups in organic chemistry, forming the backbone of peptides and proteins. In the context of this compound, the morpholine amide is a tertiary amide, which influences the reactivity of the adjacent carbonyl. These amides are excellent acylating agents, capable of reacting with strong nucleophiles like organolithium or Grignard reagents to form ketones. researchgate.net This reactivity is crucial for carbon-carbon bond formation.
α-Hydroxy Ketone/Amide Functionality: The α-hydroxy amide moiety is a key structural unit in numerous biologically active molecules and serves as a critical intermediate in the synthesis of complex organic compounds. nih.gov For instance, α-hydroxy amides are precursors in the synthesis of oxazolidinones and morpholines. nih.gov The direct amination of α-hydroxy amides is a known chemical transformation that allows for the synthesis of α-amino amides, which are prevalent in many natural products and pharmaceuticals. nih.govrug.nl Furthermore, α-hydroxy acids can be converted to α-hydroxy amides through various synthetic methods. acs.org
The reactivity of this group can also be influenced by light. Research on α-keto amides, which can be formed by the oxidation of α-hydroxy amides, has shown that they can undergo photochemical cleavage. acs.orgnih.gov This process, often initiated by the transfer of a hydrogen atom from an N-alkyl substituent to the keto oxygen, can lead to the release of carboxylic acids, suggesting potential applications in developing photoremovable protecting groups. acs.org
Scope and Objectives of Contemporary Research on Related Chemical Entities
Modern research continues to explore the synthesis and application of molecules that share structural similarities with this compound, with a particular focus on stereochemistry and novel reactivity.
Chiral Morpholine Derivatives: The development of synthetic routes to chiral morpholine derivatives is an active area of research. nih.gov Because the α-carbon of this compound is a stereocenter, enantioselective synthesis would be a key objective. Research into chiral morpholine analogs is often driven by the search for new therapeutic agents, as the three-dimensional arrangement of atoms is critical for biological activity. nih.govresearchgate.net For example, chiral morpholine derivatives are being investigated as potent and selective antagonists for dopamine (B1211576) receptors. nih.gov
Advanced Synthetic Methods: Contemporary research also focuses on developing more efficient and environmentally friendly methods for constructing the core functionalities present in this molecule. This includes the catalytic formation of amide bonds and the development of metal-free tandem reactions for accessing α-hydroxy amides. acs.org For instance, visible-light-mediated reactions are being explored for the synthesis of amides from α-keto acids, offering a mild and green alternative to traditional methods. nih.gov
Applications in Complex Synthesis: Morpholine amides are increasingly being recognized for their utility in the synthesis of complex molecules, including natural products and acylsilanes. researchgate.netacs.org Their unique reactivity and chemoselectivity distinguish them from other amide derivatives, providing practical and scalable strategies for modern synthetic challenges. researchgate.net The ability of morpholine amides to undergo clean, selective mono-addition reactions makes them valuable intermediates for constructing intricate molecular architectures. researcher.liferesearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYNOJBDICZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27097-66-1 | |
| Record name | NSC3376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Strategies for 2 Hydroxy 1 Morpholin 4 Yl Propan 1 One
Established Synthetic Pathways and Precursors
The construction of the 2-Hydroxy-1-(morpholin-4-yl)propan-1-one scaffold can be achieved through various reliable synthetic routes. These pathways typically involve the formation of the central amide bond or the modification of pre-existing morpholine (B109124) or propanone structures.
The most straightforward approach to synthesizing this compound is the direct formation of the amide bond between a 2-hydroxypropanoic acid (lactic acid) derivative and morpholine. This can be accomplished through several activation methods.
Direct Amidation: This involves the condensation of 2-hydroxypropanoic acid and morpholine. Thermal methods can drive the reaction by removing water, often requiring high temperatures (e.g., 110-150°C in solvents like toluene (B28343) or xylene). sci-hub.se Catalytic methods offer milder conditions. Boron-derived catalysts, such as boric acid or various arylboronic acids, have proven effective for direct amidation at ambient temperatures. organic-chemistry.orgmdpi.com Zirconium catalysts (e.g., ZrCl₄) can also be employed to improve yields, especially for less reactive substrates. sci-hub.se
Acylation with Activated Carboxylic Acid Derivatives: A more common and often higher-yielding method involves activating the carboxylic acid. 2-hydroxypropanoic acid can be converted to a more reactive species like an acyl chloride (2-hydroxypropanoyl chloride) or an anhydride. This activated intermediate then readily reacts with morpholine, typically at room temperature in a suitable solvent like dichloromethane (B109758) (DCM), to form the desired amide. nih.gov This is a standard Schotten-Baumann type reaction. diva-portal.org The use of coupling reagents (e.g., DCC, EDC) is another way to facilitate this transformation without isolating the activated intermediate.
| Method | Precursors | Key Reagents/Conditions | Advantages | Disadvantages |
| Thermal Amidation | 2-Hydroxypropanoic acid, Morpholine | High temperature (110-150°C), Dean-Stark trap | Atom economical, no coupling reagents needed | Harsh conditions, potential side reactions |
| Catalytic Amidation | 2-Hydroxypropanoic acid, Morpholine | Boronic acids, ZrCl₄, molecular sieves | Milder conditions, good functional group tolerance | Catalyst may be required |
| Acylation | 2-Hydroxypropanoyl chloride, Morpholine | Dichloromethane (DCM), room temperature | High yield, rapid reaction | Requires preparation of acid chloride |
Alternative strategies involve building the molecule through carbon-carbon or carbon-heteroatom bond formations centered around a carbonyl group.
One potential pathway begins with an α-ketoamide, such as 1-(morpholin-4-yl)propane-1,2-dione (B1642094). A nucleophilic addition of a hydride reagent (e.g., NaBH₄) would selectively reduce one of the carbonyl groups to the desired hydroxyl group.
Another conceptual approach involves the use of α-keto esters which can be reduced, for instance by baker's yeast (Saccharomyces cerevisiae), to the corresponding chiral α-hydroxy esters. nih.govresearchgate.net These chiral esters can then undergo aminolysis with morpholine, potentially catalyzed by an enzyme like Candida antarctica lipase (B570770) B (CAL-B), to yield the final chiral α-hydroxy amide. nih.govresearchgate.net This sequential enzymatic process offers a route to enantiomerically pure products. nih.govresearchgate.net
Furthermore, methods developed for the synthesis of related α-siloxy-Weinreb amides from aldehydes could be adapted. organic-chemistry.org This would involve a multi-step, one-pot reaction potentially starting from acetaldehyde (B116499) or a related precursor.
The target compound can also be synthesized by modifying simpler, readily available precursors that already contain either the propanone or the morpholine moiety.
From a Propanone Scaffold: The synthesis can start from 1-(morpholin-4-yl)propan-1-one. nih.gov This ketone can undergo α-hydroxylation. Various methods exist for the α-hydroxylation of ketones, including oxidation of the corresponding enolate with reagents like molecular oxygen and a suitable catalyst or using electrophilic oxygen sources such as oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH).
From a Morpholine Scaffold: Starting with morpholine, the synthesis would involve acylation with a propanoyl derivative that already contains the hydroxyl group or a precursor to it. For example, morpholine can be acylated with 2-bromopropanoyl bromide. The resulting α-bromo amide, 2-bromo-1-(morpholin-4-yl)propan-1-one, can then undergo nucleophilic substitution with a hydroxide (B78521) source (e.g., NaOH in water) to introduce the hydroxyl group. Care must be taken to control reaction conditions to avoid elimination or other side reactions. This approach is analogous to syntheses of other functionalized morpholine amides. nih.gov
| Starting Scaffold | Intermediate | Key Transformation | Reagents |
| Propanone | 1-(Morpholin-4-yl)propan-1-one | α-Hydroxylation | 1. Base (e.g., LDA) to form enolate; 2. Electrophilic oxygen source (e.g., MoOPH) |
| Morpholine | 2-Bromo-1-(morpholin-4-yl)propan-1-one | Nucleophilic Substitution | 1. Acylation with 2-bromopropanoyl bromide; 2. Hydrolysis (e.g., aq. NaOH) |
Stereoselective Synthesis of Enantiomeric Forms of this compound
Since the C2 carbon of this compound is a chiral center, the synthesis of its individual enantiomers, (S)-2-Hydroxy-1-(morpholin-4-yl)propan-1-one and (R)-2-Hydroxy-1-(morpholin-4-yl)propan-1-one, is of significant interest.
A powerful strategy for asymmetric synthesis is to use readily available, enantiomerically pure starting materials from the "chiral pool". researchgate.net Lactic acid (2-hydroxypropanoic acid), which exists as both (S)- and (R)-enantiomers, is an ideal chiral pool precursor for this synthesis. researchgate.netuh.edu
By starting with either (S)-lactic acid or (R)-lactic acid, the corresponding enantiomer of the final product can be synthesized directly via the amidation or acylation methods described in section 2.1.1. This approach effectively transfers the stereochemistry of the starting material to the product, typically with high fidelity, assuming the chiral center is not affected by the reaction conditions. This is a common and efficient method for preparing chiral α-hydroxy amides. researchgate.net
Asymmetric catalysis provides a more versatile route to chiral molecules, where a small amount of a chiral catalyst induces the formation of one enantiomer over the other from a prochiral substrate. For the synthesis of this compound, relevant catalytic methods often focus on the asymmetric reduction of a prochiral diketone precursor.
The asymmetric hydrogenation of α-dicarbonyl compounds is a well-established method for producing chiral α-hydroxy ketones. researchgate.netnih.gov For example, a prochiral precursor like 1-(morpholin-4-yl)propane-1,2-dione could be subjected to asymmetric transfer hydrogenation or hydrogenation using molecular hydrogen. Chiral catalysts, often based on ruthenium (Ru) or iridium (Ir) complexes with chiral diphosphine and diamine ligands (e.g., TsDPEN), have demonstrated high activity and enantioselectivity for such transformations. nih.gov The choice of catalyst and reaction conditions would determine which enantiomer of the final product is formed.
Biocatalytic strategies also offer excellent stereoselectivity. acs.org Enzymes such as alcohol dehydrogenases can perform highly enantioselective reductions of diketones to furnish chiral α-hydroxy ketones with high enantiomeric excess (ee). acs.orggoogle.com
Enzymatic or Chemoenzymatic Routes for Enantiopure Synthesis
The production of enantiomerically pure α-hydroxy amides is of significant interest due to their application as chiral building blocks in the synthesis of biologically active compounds. Enzymatic and chemoenzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis for achieving high enantiopurity.
One prominent strategy involves the kinetic resolution of racemic mixtures. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, enantioprovided starting material and the product. For α-hydroxy amides, lipases are commonly employed for this purpose. For instance, the kinetic resolution of racemic γ-hydroxy amides has been efficiently performed using Pseudomonas cepacia lipase (PS-C) through transesterification, achieving high enantioselectivity. acs.org A similar approach could be applied to a racemic mixture of this compound.
Dynamic kinetic resolution (DKR) is an even more efficient method that can theoretically achieve a 100% yield of a single enantiomer. DKR combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org This has been successfully applied to γ-hydroxy amides by coupling the Pseudomonas cepacia lipase-catalyzed transesterification with a ruthenium-catalyzed racemization. acs.org
Another chemoenzymatic route involves a two-step sequential enzymatic process. This method can start from an α-oxo ester, which is first reduced with high enantioselectivity using a biocatalyst like Saccharomyces cerevisiae (baker's yeast). The resulting chiral α-hydroxy ester can then undergo a non-enantiospecific lipase-catalyzed aminolysis to yield the desired enantiomerically pure α-hydroxy amide. researchgate.net This approach avoids the resolution of a racemic mixture altogether.
The following table summarizes potential enzymatic approaches for the enantiopure synthesis of this compound based on analogous compounds.
| Method | Enzyme/Catalyst | Key Feature | Potential Application to Target Compound |
| Kinetic Resolution | Lipase (e.g., Pseudomonas cepacia lipase) | Selective acylation of one enantiomer of a racemic hydroxy amide. | Separation of (R)- and (S)-2-Hydroxy-1-(morpholin-4-yl)propan-1-one from a racemic mixture. |
| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst (e.g., Ru-based) | Combines kinetic resolution with in-situ racemization of the unreacted enantiomer for a theoretical 100% yield. | Conversion of a racemic mixture of this compound entirely into a single desired enantiomer. |
| Sequential Enzymatic Synthesis | Saccharomyces cerevisiae, Lipase (e.g., CAL-B) | Enantioselective reduction of a keto-ester precursor followed by aminolysis. | Synthesis of a specific enantiomer of this compound starting from 2-oxo-propanoate. researchgate.net |
Reaction Conditions and Yield Optimization in this compound Synthesis
The synthesis of this compound involves the formation of an amide bond between morpholine and 2-hydroxypropanoic acid (lactic acid) or an activated derivative thereof. The optimization of reaction conditions is crucial for maximizing the yield and purity of the product.
The choice of coupling reagent is a critical factor in amide bond formation. Common coupling reagents used in peptide synthesis and other amide formations include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.commerckmillipore.com Phosphonium and aminium/uronium salt-based reagents like PyBOP, HBTU, and HATU are also highly effective, particularly for challenging couplings. bachem.comuniurb.it
The solvent plays a significant role in solubilizing reactants and influencing reaction rates. Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (B52724) (MeCN) are commonly used for amide coupling reactions.
The presence of a base is often necessary to neutralize acids formed during the reaction and to deprotonate the amine nucleophile. Tertiary amines like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently employed.
Temperature is another key parameter to control. While higher temperatures can increase the reaction rate, they can also lead to increased side reactions and potential racemization of the chiral center. Reactions are often carried out at room temperature or cooled to 0 °C to maintain stereochemical integrity.
The following table outlines key parameters and their typical ranges for optimizing the synthesis of amides, which can be applied to the synthesis of this compound.
| Parameter | Common Reagents/Conditions | Effect on Reaction |
| Coupling Reagent | DCC, EDC, HATU, HBTU, PyBOP | Activates the carboxylic acid for nucleophilic attack by the amine. |
| Additive | HOBt, HOAt | Suppresses racemization and side reactions. peptide.com |
| Solvent | DMF, DCM, THF, Acetonitrile | Affects solubility of reactants and reaction rate. |
| Base | TEA, DIPEA, N-methylmorpholine | Neutralizes acidic byproducts and facilitates the reaction. |
| Temperature | 0 °C to Room Temperature | Influences reaction rate and the extent of side reactions/racemization. |
| Reactant Ratio | Stoichiometric or slight excess of one reactant | Can be adjusted to drive the reaction to completion. |
By systematically varying these parameters, the yield and purity of this compound can be maximized.
Advanced Structural Characterization of 2 Hydroxy 1 Morpholin 4 Yl Propan 1 One
Spectroscopic Analysis Techniques for Molecular Elucidation
Spectroscopic methods are indispensable for determining the structure of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (HRMS), reveal distinct features of the molecular framework.
NMR spectroscopy is a powerful tool for mapping the carbon and proton skeletons of a molecule. While specific experimental spectra for 2-Hydroxy-1-(morpholin-4-yl)propan-1-one are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its functional groups. nih.govresearchgate.net The morpholine (B109124) ring, in particular, typically exhibits a distinct pattern in NMR spectra. acdlabs.com
¹H NMR: The proton NMR spectrum would display signals corresponding to the distinct proton environments in the molecule. The methyl group (-CH₃) protons would likely appear as a doublet, coupled to the adjacent methine proton. The methine proton (-CH-) on the propane (B168953) chain, being attached to a hydroxyl group, would appear as a quartet. The hydroxyl (-OH) proton's signal can vary in position and may appear as a broad singlet. The protons of the morpholine ring typically show complex multiplets due to their diastereotopic nature, with those adjacent to the oxygen atom appearing at a higher chemical shift (downfield) compared to those adjacent to the nitrogen atom. acdlabs.com
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most deshielded, appearing furthest downfield. The carbons of the morpholine ring adjacent to the oxygen would appear at a higher chemical shift than those adjacent to the nitrogen. The methyl carbon (-CH₃) would be the most shielded, appearing furthest upfield.
Expected ¹H and ¹³C NMR Data
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -C(=O)- | - | ~170-175 |
| -CH(OH)- | ~4.0-4.5 (quartet) | ~65-70 |
| -CH₃ | ~1.2-1.4 (doublet) | ~15-20 |
| Morpholine -CH₂-N- | ~3.4-3.7 (multiplet) | ~42-48 |
| Morpholine -CH₂-O- | ~3.6-3.8 (multiplet) | ~66-68 |
| -OH | Variable (broad singlet) | - |
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. americanpharmaceuticalreview.com The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. kurouskilab.com
IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak is expected for the carbonyl (C=O) stretching of the amide group, typically around 1640-1660 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would likely show a strong band around 1115 cm⁻¹.
Raman Spectroscopy: In the Raman spectrum, the C=O stretch would also be visible. C-H stretching and bending modes are typically strong in Raman spectra. americanpharmaceuticalreview.com The symmetric stretching of the morpholine ring would also contribute to the Raman spectrum, providing complementary information to the IR data.
Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3500 (broad) | Weak |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 (strong) |
| C=O (Amide) | Stretching | 1640-1660 (strong) | 1640-1660 |
| C-O-C (Ether) | Stretching | ~1115 (strong) | Present |
| C-N (Amine) | Stretching | 1020-1250 | Present |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. youtube.com For this compound, the primary chromophore is the amide functional group.
The expected electronic transitions would include an n → π* transition associated with the lone pair of electrons on the oxygen and nitrogen atoms of the amide group, and a π → π* transition within the carbonyl double bond. youtube.com The n → π* transition typically occurs at a longer wavelength (lower energy) and is less intense than the π → π* transition. The presence of the hydroxyl group and the morpholine ring, which contain non-bonding electrons, may also influence the electronic spectrum.
Expected Electronic Transitions
| Transition | Chromophore | Expected Wavelength (λmax) |
|---|---|---|
| n → π | C=O (Amide) | ~210-230 nm |
| π → π | C=O (Amide) | Shorter wavelength than n → π* |
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.govmdpi.com For this compound, with a molecular formula of C₇H₁₃NO₃, the exact mass can be calculated. Predicted data indicates a monoisotopic mass of 159.08954 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula.
Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₃ |
| Calculated Monoisotopic Mass | 159.08954 Da |
| Predicted [M+H]⁺ | 160.09682 m/z |
| Predicted [M+Na]⁺ | 182.07876 m/z |
X-ray Crystallography for Solid-State Structure Elucidation
To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its crystal system, space group, and unit cell parameters are not available. A related but more complex compound, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, has been found to crystallize in the monoclinic system with the space group P2₁. nih.gov While this provides some context for morpholine-containing compounds, the crystal structure of the title compound would need to be determined experimentally.
Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Parameters (a, b, c, α, β, γ) | Not Determined |
Bond Lengths, Bond Angles, and Torsion Angles Analysis
A critical aspect of understanding a molecule's structure is the precise measurement of its bond lengths, bond angles, and torsion angles. This information, typically obtained through single-crystal X-ray diffraction, provides the fundamental geometry of the compound. However, no published crystallographic studies for this compound could be located. Consequently, experimentally determined data for these parameters are not available. Without this foundational data, a detailed analysis of the covalent bonding framework is not possible.
Intermolecular Interactions and Crystal Packing Motifs
How molecules of this compound arrange themselves in a solid-state, crystalline form is determined by a network of intermolecular interactions. These can include hydrogen bonding (given the presence of a hydroxyl group), dipole-dipole interactions, and weaker van der Waals forces. Understanding these crystal packing motifs is essential for predicting properties such as solubility, melting point, and crystal morphology. The absence of a determined crystal structure for this compound means that any discussion of its intermolecular interactions would be purely speculative.
Stereochemical Assignment and Absolute Configuration Determination
The 2-hydroxypropan-1-one fragment of the molecule contains a chiral center at the carbon atom bearing the hydroxyl group. This means that this compound can exist as a pair of enantiomers. Determining the absolute configuration (R or S) of a specific sample is crucial for understanding its stereospecific properties. Techniques such as chiral crystallography or measurements of optical rotation are employed for this purpose. As no such studies have been published for this compound, its stereochemical assignment and absolute configuration have not been experimentally determined or reported.
Computational and Theoretical Investigations of 2 Hydroxy 1 Morpholin 4 Yl Propan 1 One
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to predicting the molecular structure and stability of 2-Hydroxy-1-(morpholin-4-yl)propan-1-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. For this compound, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.
These calculations also provide the total electronic energy of the molecule, which is essential for comparing the stability of different isomers or conformers. The energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also obtained. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Theoretical studies on similar organic molecules often utilize the B3LYP functional for such calculations. researchgate.netinpressco.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents the type of results obtained from DFT calculations.)
| Parameter | Value |
| Total Energy (Hartree) | -552.8 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 8.0 |
| Dipole Moment (Debye) | 3.5 |
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. Unlike DFT, HF theory does not account for electron correlation in the same way, which can affect the accuracy of the results. However, it is often used as a starting point for more advanced calculations and for comparative analysis with DFT results. pku.edu.cn
By comparing the optimized geometries and energies obtained from both HF and DFT, researchers can gain a more comprehensive understanding of the molecule's electronic structure. The differences in the results from these two methods can highlight the importance of electron correlation in describing the chemical bonding and properties of this compound.
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311G series, provide more flexibility in describing the spatial distribution of electrons and generally yield more accurate results, though at a higher computational cost. researchgate.net Pople-style basis sets like 6-31G(d,p) are commonly used as they offer a good balance between accuracy and computational expense for organic molecules. inpressco.comresearchgate.netresearchgate.net
In DFT, the exchange-correlation functional approximates the complex quantum mechanical effects of electron exchange and correlation. The B3LYP hybrid functional is a popular choice for organic molecules as it often provides reliable results for geometries and energies. researchgate.netinpressco.com The selection of an appropriate combination of functional and basis set is a critical step in any computational study to ensure the reliability of the theoretical predictions.
Molecular Modeling and Dynamics Simulations
Beyond static properties, molecular modeling and dynamics simulations can reveal the dynamic behavior and conformational flexibility of this compound.
This compound has several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. chemistrysteps.comlibretexts.org The morpholine (B109124) ring itself typically adopts a stable chair conformation. researchgate.netnih.gov
Computational methods can be used to systematically explore the conformational landscape of the molecule to identify all stable conformers (local minima on the potential energy surface) and the single most stable conformer (the global minimum). This is crucial as the observed properties of the molecule are often a population-weighted average of the properties of its most stable conformers.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Note: The following data is illustrative and represents the type of results obtained from conformational analysis.)
| Conformer | Relative Energy (kcal/mol) |
| Global Minimum | 0.00 |
| Conformer 2 | 1.25 |
| Conformer 3 | 2.10 |
Once the optimized geometry of the global minimum conformer is determined, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the energies of the molecule's vibrational modes, such as bond stretching and angle bending.
The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netwu.ac.th This comparison serves as a validation of the computational method and the accuracy of the calculated geometry. Theoretical vibrational analysis also aids in the assignment of the absorption bands observed in the experimental spectra to specific molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for approximations in the computational methods. researchgate.net
Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Note: The following data is illustrative and represents the type of results obtained from vibrational frequency calculations.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3650 | 3504 | 3500 |
| C=O Stretch | 1710 | 1642 | 1640 |
| C-N Stretch | 1250 | 1200 | 1198 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions.
In an MEP analysis of this compound, distinct regions of varying electrostatic potential would be observed. The color-coded map typically represents electron-rich areas, which are susceptible to electrophilic attack, in shades of red and yellow (negative potential). Conversely, electron-deficient regions, prone to nucleophilic attack, are shown in shades of blue (positive potential). Green areas indicate neutral electrostatic potential.
For this compound, the most negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups due to the high electronegativity of oxygen and the presence of lone pairs of electrons. These sites represent the most likely areas for interactions with electrophiles or for forming hydrogen bonds as an acceptor. The oxygen atom within the morpholine ring would also exhibit a region of negative potential.
The most positive potential (blue) would likely be located around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack and a hydrogen bond donor. The hydrogen atoms on the carbon adjacent to the carbonyl group may also exhibit a slight positive potential. This detailed mapping of the electrostatic potential is crucial for understanding intermolecular interactions and predicting the molecule's reactivity in chemical reactions. mdpi.comrsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. Density Functional Theory (DFT) is a common approach for calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net For this compound, these calculations would predict the resonance frequencies for each unique proton and carbon atom in the structure. The predicted shifts are then typically compared to experimental data to confirm the molecular structure. Factors like solvent effects can also be incorporated into these calculations to improve accuracy. researchgate.net
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. nih.gov For this compound, calculations would identify the characteristic stretching and bending frequencies for its functional groups. Key vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, C-N stretching of the amide, and C-O-C stretching of the morpholine ether linkage. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Below is a table illustrating the type of data generated from such computational predictions.
| Parameter Type | Functional Group / Atom | Predicted Value |
| IR Frequency (cm⁻¹) | O-H Stretch | ~3400-3500 |
| C=O Stretch | ~1640-1660 | |
| C-N Stretch | ~1250-1350 | |
| C-O-C Stretch | ~1100-1120 | |
| ¹H NMR Chemical Shift (ppm) | -OH | Variable, ~3.0-5.0 |
| -CH(OH)- | ~4.0-4.5 | |
| -CH₃ | ~1.2-1.5 | |
| Morpholine -NCH₂- | ~3.4-3.8 | |
| Morpholine -OCH₂- | ~3.6-4.0 | |
| ¹³C NMR Chemical Shift (ppm) | C=O | ~170-175 |
| C-OH | ~65-70 | |
| C-CH₃ | ~18-22 | |
| Morpholine -NCH₂- | ~42-48 | |
| Morpholine -OCH₂- | ~66-70 |
Note: The values in this table are representative and based on typical ranges for these functional groups. Actual calculated values would be more precise.
Reactivity Descriptors (e.g., Fukui Functions, Local Softness, ELF, LOL) for Reaction Pathway Prediction
To gain deeper insight into the chemical reactivity of this compound, a range of theoretical reactivity descriptors derived from conceptual DFT can be calculated. researchgate.net These descriptors help in predicting the most probable sites for chemical reactions and understanding the electronic structure of the molecule.
Local Reactivity Descriptors (Fukui Functions and Local Softness): While global descriptors describe the molecule as a whole, local descriptors identify specific reactive sites within the molecule. Fukui functions are used to pinpoint the atoms most susceptible to an electrophilic, nucleophilic, or radical attack. By condensing the Fukui function values to individual atoms, one can rank the reactivity of different sites in this compound, such as the carbonyl oxygen, hydroxyl oxygen, and the alpha-carbon.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are tools that provide a visual representation of electron localization in a molecule. jussieu.fr They are used to analyze the nature of chemical bonds and to locate regions corresponding to covalent bonds, lone pairs, and atomic cores. jussieu.fr For this compound, an ELF analysis would clearly distinguish the C=O double bond, the C-O, C-N, and C-C single bonds, and the lone pair regions on the oxygen and nitrogen atoms. This information is valuable for understanding reaction mechanisms, as regions with high electron localization (like lone pairs) are often involved in nucleophilic reactions. diva-portal.org
Theoretical Studies of Molecular Interactions in Chemical Systems
Protein-ligand docking is a computational technique that predicts the preferred orientation and conformation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is instrumental in structure-based drug design for evaluating how a molecule like this compound might interact with a biological target.
The docking process involves placing the ligand into the binding site of a protein and using a scoring function to estimate its binding affinity. mdpi.com The simulation samples numerous possible binding poses, rotating and flexing the ligand's rotatable bonds. Advanced docking methods also account for protein flexibility, for instance by allowing side chains within the binding pocket to adjust their conformations to better accommodate the ligand. nih.gov
For this compound, a docking simulation would explore how its various functional groups—the hydroxyl, carbonyl, and morpholine moieties—can form favorable interactions within a model enzyme's active site. The results would be a set of predicted binding poses, ranked by their docking scores, which suggest the most stable and likely binding mode.
Following a docking simulation, a detailed analysis of the results provides quantitative and qualitative insights into the ligand-receptor interactions. This analysis focuses on the non-covalent forces that stabilize the complex, without assessing the compound's biological effect.
Binding Affinity: The primary quantitative output is the binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG), typically in kcal/mol. plos.org A more negative value indicates a more stable protein-ligand complex and thus a higher predicted affinity. mdpi.com Computational methods can calculate these affinities for different ligands, allowing for a comparative assessment of their potential to bind to a specific target. plos.org
Interaction Modes: The analysis also reveals the specific types of non-covalent interactions between this compound and the amino acid residues of the binding site. These interactions can include:
Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen and the morpholine's oxygen and nitrogen atoms can act as acceptors. Docking can identify specific residues (e.g., Tyrosine, Serine, Histidine) that form these crucial bonds. mdpi.com
Hydrophobic Interactions: The ethyl and morpholine ring portions of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues.
The tables below present hypothetical data from a docking analysis of this compound with a model enzyme.
Predicted Binding Affinities
| Ligand | Docking Score (kcal/mol) | Estimated Binding Free Energy (ΔG, kcal/mol) |
|---|---|---|
| This compound | -7.5 | -8.2 |
| Reference Ligand A | -8.2 | -9.1 |
Predicted Intermolecular Interactions with Model Enzyme Residues
| Ligand Functional Group | Interaction Type | Enzyme Residue | Distance (Å) |
|---|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bond (Donor) | ASP 152 (O) | 2.8 |
| Carbonyl (C=O) | Hydrogen Bond (Acceptor) | SER 210 (H) | 3.1 |
| Morpholine Oxygen | Hydrogen Bond (Acceptor) | LYS 88 (H) | 3.0 |
This detailed computational analysis provides a fundamental understanding of the molecular interactions governing the binding of this compound to protein targets.
Reactivity and Reaction Mechanisms of 2 Hydroxy 1 Morpholin 4 Yl Propan 1 One
Functional Group Transformations Involving the Hydroxyl Moiety
The secondary hydroxyl group on the propanoyl chain is a primary site for various chemical transformations. Its reactivity is central to the synthesis of diverse derivatives.
Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto amide, 1-(Morpholin-4-yl)propane-1,2-dione (B1642094). This transformation typically employs standard oxidizing agents used for secondary alcohols.
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Conditions |
| Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂), Room Temperature |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534), -78 °C |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature |
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reaction with benzyl (B1604629) bromide would yield 2-(benzyloxy)-1-(morpholin-4-yl)propan-1-one. The reaction proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.comyoutube.com
Esterification and Acylation: The hydroxyl group can react with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding ester. Furthermore, enzyme-catalyzed acylation offers a route for highly selective transformations. Lipases, for example, can catalyze the enantioselective acylation of secondary alcohols, which is particularly relevant given the chiral center at the C2 position of the molecule. mdpi.comresearchgate.netmdpi.comencyclopedia.pub This method allows for the kinetic resolution of racemic mixtures of the alcohol. mdpi.comencyclopedia.pub
Reactivity of the Carbonyl Group (Ketone/Amide) and Subsequent Reactions
The carbonyl group in 2-Hydroxy-1-(morpholin-4-yl)propan-1-one is part of a tertiary amide linkage. Amides are generally the least reactive of the carboxylic acid derivatives due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.
Hydrolysis: Amide hydrolysis to yield lactic acid and morpholine (B109124) is possible but typically requires harsh conditions, such as prolonged refluxing with strong aqueous acid or base. viu.canih.govchemistrysteps.comlibretexts.orgmasterorganicchemistry.com
Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgyoutube.com
Base-catalyzed hydrolysis: Involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process, also known as saponification, is effectively irreversible because the final step is an acid-base reaction where the resulting carboxylic acid is deprotonated by the strong base. chemistrysteps.commasterorganicchemistry.com
Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts the this compound into 1-(morpholin-4-yl)propan-2-ol. The mechanism is distinct from ester reduction; it involves nucleophilic attack by a hydride ion, followed by the elimination of an aluminate species to form an intermediate iminium ion. A second hydride attack on the iminium ion yields the final amine product. chemistrysteps.comjove.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com
Role of the Morpholine Nitrogen in Reaction Pathways
The nitrogen atom within the morpholine ring is part of a tertiary amide. This structural arrangement significantly influences its chemical properties.
Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This delocalization substantially decreases the nitrogen's basicity and nucleophilicity. Consequently, the morpholine nitrogen in this compound does not readily undergo reactions typical of amines, such as protonation (except in very strong acids) or alkylation.
Coordinating Properties: While the nitrogen is non-basic, the oxygen and nitrogen atoms of the morpholine ring, along with the carbonyl and hydroxyl oxygens, can act as coordination sites for metal ions. This property can be relevant in metal-catalyzed reactions, where the molecule could act as a ligand, potentially influencing the reaction's outcome. acs.orgnih.govnih.gov The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties like solubility and metabolic stability. nih.govnih.gov
Intramolecular Cyclization and Rearrangement Processes
The presence of both a hydroxyl group and an amide functionality within the same molecule opens the possibility for intramolecular reactions, although such processes often require specific conditions or modification of the initial structure.
For instance, if the hydroxyl group were oxidized to a ketone, the resulting α-keto amide could potentially undergo intramolecular cyclization. Studies on related N-(2-oxoalkyl)amides have shown that they can cyclize to form heterocyclic systems like 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones in the presence of a strong base. researchgate.netnsc.ru While not a direct reaction of the title compound, this illustrates a potential pathway for its oxidized derivative.
Another possibility involves the formation of condensed heterocyclic systems. Reductive or oxidative heterocyclisation of related morpholine-containing aromatic systems has been used to create complex tricyclic structures, suggesting that under specific catalytic conditions, the functional groups of this compound could participate in complex cyclization cascades. nih.govrsc.orgrsc.orgjraic.com
Intermolecular Reactions and Derivative Formation
This compound can serve as a starting material for various other compounds through intermolecular reactions.
Dehydration to N-Acryloylmorpholine: One significant derivative is N-Acryloylmorpholine (also known as 4-Acryloylmorpholine). nih.gov This transformation involves the elimination of the hydroxyl group and a proton from the adjacent methyl group to form a carbon-carbon double bond. This dehydration reaction typically requires acidic conditions and heat.
Formation of Ether Derivatives: As mentioned in section 5.1, the hydroxyl group is a key site for forming derivatives. The reaction with various alkylating agents under Williamson ether synthesis conditions can produce a library of ether compounds.
Table 2: Examples of Derivative Formation
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. NaH 2. Benzyl Bromide (BnBr) | 2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one | Williamson Ether Synthesis |
| This compound | H⁺, Heat | N-Acryloylmorpholine | Dehydration/Elimination |
| This compound | LiAlH₄ | 1-(Morpholin-4-yl)propan-2-ol | Amide Reduction |
Stereochemical Outcomes and Diastereoselective/Enantioselective Control in Reactions
The C2 carbon atom, bearing the hydroxyl group, is a chiral center. This introduces the element of stereochemistry into its reactions. Reactions can be designed to be either stereospecific (the stereochemistry of the product depends on the stereochemistry of the reactant) or stereoselective (one stereoisomer is formed preferentially).
Enantioselective Synthesis: The synthesis of enantiomerically pure this compound can be achieved through stereoselective methods. For example, the asymmetric reduction of a precursor α-keto amide using chiral catalysts or enzymes can yield a single enantiomer of the alcohol.
Diastereoselective Reactions: The existing stereocenter can influence the stereochemical outcome of subsequent reactions at adjacent atoms. For example, if the hydroxyl group is oxidized to a ketone, a subsequent reduction of that ketone can be diastereoselective, favoring the formation of one diastereomer over the other due to steric hindrance or electronic effects directed by the morpholine group. Syntheses of substituted morpholine congeners often rely on controlling stereochemistry through substrate-directed reactions. nih.govmdpi.com
Enzymatic Resolutions: As noted earlier, enzymatic reactions are powerful tools for achieving high enantioselectivity. Dynamic kinetic resolution (DKR) combines the enantioselective enzymatic acylation of one enantiomer of the alcohol with in-situ racemization of the other, theoretically allowing for a 100% yield of a single enantiomeric product. mdpi.commdpi.comencyclopedia.pub
Advanced Applications in Organic Synthesis and Chemical Sciences
Utilization as a Chiral or Achiral Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. nih.govfrontiersin.org The structure of 2-Hydroxy-1-(morpholin-4-yl)propan-1-one makes it a potentially valuable component in such reactions.
The molecule possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers. When used in its racemic form, it can function as an achiral building block. However, if resolved into its individual (R) or (S) enantiomers, it becomes a chiral building block. Chiral building blocks are crucial in the synthesis of pharmaceuticals and other biologically active molecules, as the stereochemistry of a molecule often dictates its interaction with biological targets. enamine.netbuchler-gmbh.com
While specific literature detailing the use of this compound in named MCRs like the Ugi or Passerini reactions is not prevalent, its functional groups suggest its potential utility. The secondary hydroxyl group can participate in reactions such as esterifications or etherifications as part of a multicomponent sequence. For instance, in a Passerini-type reaction, the hydroxyl group could act as the nucleophile, reacting with an intermediate formed from an isocyanide and a carbonyl compound. Similarly, in Ugi-type reactions, the compound could potentially serve as the alcohol component. Its bifunctional nature, containing both a hydroxyl group and a robust amide, allows for selective reactivity and the introduction of the morpholine (B109124) moiety into complex structures.
Precursor to Structurally Diverse Organic Compounds and Heterocycles
One of the most significant applications of this compound is its role as a precursor for other valuable organic compounds. The reactivity of its hydroxyl group allows for straightforward conversion into a variety of derivatives.
A key transformation is the dehydration of the molecule to yield N-Acryloylmorpholine. lookchem.com This elimination of water from the 2-hydroxypropyl group creates a reactive α,β-unsaturated amide system. N-Acryloylmorpholine is an important monomer used in the synthesis of polymers with applications in materials science and biomedicine. nih.govgoogle.com
Furthermore, the hydroxyl group can be readily modified through etherification reactions. For example, it serves as a precursor to compounds where the hydroxyl hydrogen is replaced by a benzyl (B1604629) or a methoxybenzyl protecting group. lookchem.com This demonstrates its utility as a scaffold where the hydroxyl group can be masked while other synthetic transformations are carried out, and then deprotected at a later stage.
The morpholine ring itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. researchgate.net While this compound is typically used to introduce this moiety, methodologies exist for the synthesis of the morpholine ring itself from precursors like 1,2-amino alcohols, which share a similar functional group arrangement. researchgate.net
| Derivative Compound Name | Molecular Formula | Key Synthetic Transformation | Potential Application |
|---|---|---|---|
| N-Acryloylmorpholine | C₇H₁₁NO₂ | Dehydration (Elimination of H₂O) | Monomer for polymer synthesis |
| 2-Benzyloxy-1-(morpholin-4-yl)-1-propanone | C₁₄H₁₉NO₃ | Etherification (O-benzylation) | Protected intermediate in synthesis |
| (+/-)-2-(4-Methoxybenzyloxy)-1-morpholinopropan-1-one | C₁₅H₂₁NO₄ | Etherification (O-methoxybenzylation) | Protected intermediate in synthesis |
Development of Novel Synthetic Methodologies Leveraging the Compound's Structure
The unique structure of this compound can be leveraged to develop new synthetic methodologies. The primary route involves exploiting the reactivity of the secondary alcohol.
A key methodology is the development of efficient dehydration protocols to synthesize N-Acryloylmorpholine. While many routes to N-Acryloylmorpholine exist, such as the reaction of morpholine with acryloyl chloride, a pathway starting from a renewable feedstock like lactic acid (from which the target compound can be derived) represents a greener synthetic approach. google.compatsnap.com A patent describes a related method for producing oxo-propenylmorpholine (an alternative name for N-Acryloylmorpholine) via an aminolysis reaction with polylactic acid and morpholine, followed by a catalytic elimination reaction, highlighting the industrial interest in this transformation. lookchem.com
The chiral center of the molecule also offers opportunities for developing stereoselective synthetic methods. By using an enantiomerically pure form of this compound, chemists can develop pathways to chiral downstream products. For example, stereospecific reactions at the hydroxyl group, such as Mitsunobu reactions or stereospecific substitutions after converting the alcohol to a good leaving group, could yield enantiomerically pure ethers or other derivatives. This is particularly valuable in pharmaceutical synthesis where single-enantiomer drugs are often required. enamine.net
Applications in Materials Chemistry as a Functional Group or Scaffold
The utility of this compound in materials chemistry is primarily realized through its conversion to N-Acryloylmorpholine (NAM). As a designated "Material Building Block," its main role is to serve as a precursor to this versatile monomer. bldpharm.com
NAM is readily polymerized via techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined poly(N-Acryloylmorpholine) (PNAM) brushes on surfaces. nih.gov These polymer brushes are of significant interest in materials science for creating biocompatible and "smart" surfaces. PNAM is a thermoresponsive polymer, meaning its solubility in water changes with temperature, a property that is highly useful for applications in tissue engineering, controlled drug delivery, and biosensors. nih.gov
The synthesis of PNAM-based materials demonstrates the indirect but crucial role of this compound in advanced materials. By providing a potential synthetic route to the NAM monomer, it contributes to the development of functional polymers and hybrid materials with tailored properties.
| Polymer System | Synthesis Method | Key Properties | Potential Material Application |
|---|---|---|---|
| Poly(N-Acryloylmorpholine) (PNAM) Brushes | Surface-Initiated RAFT Polymerization nih.gov | Biocompatible, thermoresponsive, stable | Smart materials, biocompatible surfaces, drug delivery systems nih.gov |
Future Research Directions and Emerging Trends for 2 Hydroxy 1 Morpholin 4 Yl Propan 1 One
Exploration of Unconventional Synthetic Strategies
Future research should prioritize the development of novel and efficient synthetic routes to 2-Hydroxy-1-(morpholin-4-yl)propan-1-one and its derivatives, moving beyond traditional amidation techniques which often involve harsh reagents. Unconventional strategies could offer improvements in yield, purity, and sustainability.
Key areas for exploration include:
Direct Amidation of α-Hydroxy Acids: Investigating the direct coupling of lactic acid with morpholine (B109124) under solvent-free and catalyst-free conditions presents a green and atom-economical approach. researchgate.net Such methods have shown promise for synthesizing α-hydroxy amides with good to excellent yields. researchgate.net
Photochemical Methods: The use of light-mediated protocols to synthesize morpholine amides from carboxylic acids is an emerging area. researchgate.net Exploring the photochemical coupling of a suitable lactic acid derivative with morpholine could provide a mild and selective synthetic route. researchgate.net
Catalytic Approaches: While direct amidation can be achieved without catalysts, exploring novel catalytic systems could enhance reaction rates and efficiency. This includes investigating enzyme- or Lewis acid-catalyzed reactions, which are known methods for preparing α-hydroxy amides, with a focus on improving operational simplicity and stereoselectivity. researchgate.net
Chemical Upcycling Feedstocks: An innovative approach could involve the synthesis from depolymerized plastics. For instance, methods have been developed to convert PET plastic waste into morpholine amides, which serve as versatile building blocks. nih.gov Adapting such principles could provide a sustainable pathway to precursors for this compound.
| Synthetic Strategy | Potential Advantages | Key Parameters to Investigate |
| Direct Amidation | Atom economy, solvent-free, catalyst-free. researchgate.net | Temperature, reaction time, removal of water byproduct. |
| Photochemical Synthesis | Mild conditions, high selectivity. researchgate.net | Wavelength, photosensitizer, solvent. |
| Novel Catalysis | Increased reaction rate, potential for stereocontrol. researchgate.net | Catalyst type (enzyme, Lewis acid), catalyst loading, solvent. |
| Upcycling Routes | Sustainability, use of waste feedstocks. nih.gov | Depolymerization conditions, purification of intermediates. |
Deeper Understanding of Reaction Kinetics and Thermodynamics
A fundamental understanding of the reaction kinetics and thermodynamics governing the formation of this compound is crucial for process optimization and scale-up.
Future research should focus on:
Kinetic Studies: Detailed kinetic analysis of the primary synthetic routes (e.g., amidation of a lactic acid ester with morpholine) would provide essential data on reaction rates, order of reaction, and the influence of temperature, concentration, and catalysts. echemi.comacs.org This knowledge is fundamental for designing efficient and controllable manufacturing processes.
Thermodynamic Analysis: Determining the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for the synthesis of this compound will clarify the favorability and equilibrium position of the reaction. youtube.com While amide formation is generally favorable, understanding the specific thermodynamics can help drive the reaction to completion. nih.gov The potential for reversibility, particularly in related α-hydroxy ketone systems, underscores the importance of such studies. wikipedia.orgorganicreactions.org
| Parameter | Significance for Synthesis | Proposed Experimental Method |
| Reaction Rate Constant (k) | Quantifies the speed of the reaction, essential for reactor design. | In-situ monitoring (e.g., NMR, IR spectroscopy) under various conditions. |
| Activation Energy (Ea) | Determines the temperature sensitivity of the reaction rate. | Arrhenius plots derived from temperature-dependent kinetic studies. |
| Enthalpy of Reaction (ΔH) | Indicates whether the reaction is exothermic or endothermic, crucial for thermal management. | Calorimetry. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity and equilibrium position of the reaction. | Calculated from enthalpy, entropy, and equilibrium constant measurements. |
Advanced In Silico Methodologies for Mechanistic Prediction
Computational chemistry offers powerful tools to predict reaction mechanisms and molecular properties, guiding experimental work and reducing trial-and-error.
Emerging trends in this area include:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can model the reaction pathway for the synthesis of this compound. This allows for the calculation of energies of reactants, products, transition states, and reaction intermediates, providing a detailed picture of the reaction mechanism. taylorandfrancis.comlibretexts.orgwikipedia.org
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational flexibility of the molecule and its interactions with solvents or potential biological targets. mdpi.com For morpholine-containing compounds, computational studies have been vital in understanding their binding modes and pharmacokinetic properties. sci-hub.seacs.orgnih.gov
Predictive Modeling for Reactivity: In silico tools can predict the molecule's reactivity at different sites, its stability, and other physicochemical properties. This information can guide the design of derivatives with desired characteristics.
Investigation of Its Role in Supramolecular Chemistry or Self-Assembly
The functional groups within this compound—specifically the hydroxyl and amide groups—are prime candidates for directing non-covalent interactions.
This opens avenues for research in:
Hydrogen Bonding Networks: The amide group is a highly effective supramolecular synthon, capable of forming robust and predictable hydrogen-bonded dimers. acs.org The additional presence of a hydroxyl group allows for more complex and extended hydrogen-bonding networks. wikipedia.org Investigating the crystal structure of this compound would be the first step in understanding its solid-state self-assembly.
Self-Assembled Materials: The potential for directional hydrogen bonding suggests that this molecule or its derivatives could act as building blocks for supramolecular polymers, gels, or liquid crystals. Exploring its self-assembly behavior in various solvents and conditions could lead to new materials with unique properties.
Integration with Flow Chemistry and Automated Synthesis
Modernizing the synthesis of this compound through advanced manufacturing technologies is a key future direction.
Continuous Flow Synthesis: Translating the synthesis to a continuous flow process offers numerous advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.comnih.govasynt.com Flow chemistry is increasingly being adopted for the manufacturing of active pharmaceutical ingredients (APIs) and could be applied here to create a more efficient and controlled synthesis. researchgate.netacs.org
Automated Synthesis Platforms: Incorporating the synthesis of this compound into automated platforms would enable the rapid production of a library of derivatives. vapourtec.comrsc.org By systematically varying the components (e.g., substituting morpholine with other secondary amines), these systems can quickly generate a diverse set of molecules for high-throughput screening in drug discovery or materials science applications. nih.govchemrxiv.org
Interdisciplinary Research with Physical and Theoretical Chemistry
Progress in understanding and utilizing this compound will be maximized through collaborations that bridge synthetic chemistry with physical and theoretical disciplines.
Mechanistic Elucidation: Physical organic chemists can employ experimental techniques like spectroscopy and mass spectrometry alongside computational chemistry to provide a deep, quantitative understanding of reaction mechanisms. spbu.ruwikipedia.orgresearchgate.netcuni.cz This synergy is crucial for optimizing unconventional synthetic strategies (7.1) and interpreting kinetic data (7.2).
Structure-Property Relationships: A combined experimental and theoretical approach can elucidate how the molecule's three-dimensional structure, electronic properties, and conformational dynamics relate to its macroscopic properties, such as its self-assembly behavior (7.4) or its reactivity. This fundamental knowledge is essential for the rational design of new molecules with tailored functions.
By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, moving from basic characterization to the rational design and application of this and related molecules.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 2-Hydroxy-1-(morpholin-4-yl)propan-1-one, and how can reaction intermediates be characterized?
- Methodology : Utilize microbial oxidation of diols (e.g., Propionibacterium species) in a sterile medium (121°C, 15 min) with DMSO as a solvent carrier. Monitor intermediates via HPLC or GC-MS. For structural confirmation, employ single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement .
- Key Considerations : Optimize incubation time (3–11 days) and validate purity via melting point analysis and NMR spectroscopy.
Q. How can the crystal structure of this compound be determined, and what software tools are critical for data refinement?
- Methodology : Collect SCXRD data using a monoclinic P2₁/c system (e.g., a = 14.1389 Å, β = 103.426°). Refine with SHELXL-2018 for hydrogen atom placement and displacement parameters. Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
- Key Considerations : Ensure data completeness (>99%) and resolve twinning or disorder using WinGX integration .
Q. What biological assays are suitable for evaluating the compound’s pharmacological activity?
- Methodology : Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines, paired with in silico docking studies targeting enzymes like human topoisomerase IIα. Compare results with structurally related morpholine derivatives (e.g., ibuprofen analogs) .
- Key Considerations : Include positive controls (e.g., doxorubicin) and validate statistical significance via ANOVA.
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?
- Methodology : Perform density functional theory (DFT) optimization (B3LYP/6-311++G**) and compare with experimental SCXRD parameters. UseMercury to analyze hydrogen-bonding networks (e.g., O–H···N interactions) and quantify deviations (>0.02 Å) .
- Key Considerations : Cross-validate with spectroscopic data (IR/Raman) to resolve electron density ambiguities.
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodology : Store in amber vials under argon at –20°C. Monitor stability via accelerated aging studies (40°C/75% RH) and analyze degradation products (e.g., morpholine oxides) using LC-QTOF-MS. Reference ICH Q1A(R2) guidelines for pharmaceutical impurities .
- Key Considerations : Avoid UV exposure and use stabilizers like BHT (0.01% w/w) if thermal decomposition is observed via TGA-DSC .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are essential?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding affinity with proteins (e.g., actin). Validate using isothermal titration calorimetry (ITC) to measure ΔG and Kd. Compare with analogs (e.g., 2-hydroxy-1-(4-methoxyphenyl)propan-1-one) for SAR analysis .
- Key Considerations : Ensure force field compatibility (e.g., GAFF for small molecules) and calibrate ITC parameters (cell concentration, stirring speed).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
